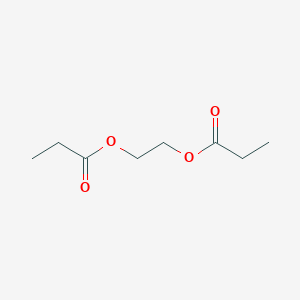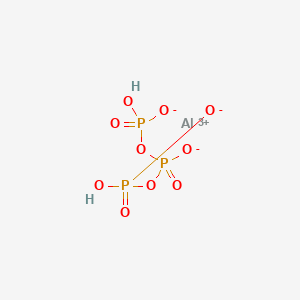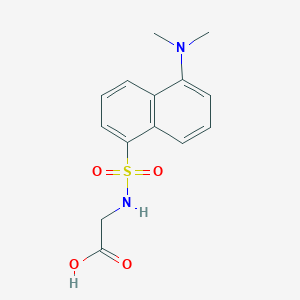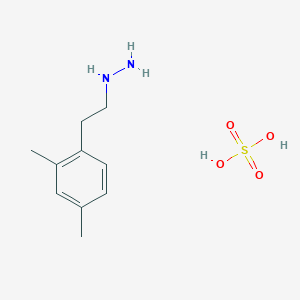
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1) is a chemical compound that has been widely used in scientific research for its various properties. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H16N2O4S. This compound is commonly referred to as DMPS and is used in various fields of research due to its unique chemical properties.
作用机制
DMPS works by binding to heavy metals in the body and forming stable complexes that are excreted through urine. It has a high affinity for mercury and can effectively remove it from the body. DMPS also has antioxidant properties and can protect the body from oxidative stress caused by heavy metal toxicity.
生化和生理效应
DMPS has been shown to have various biochemical and physiological effects on the body. It can increase the levels of glutathione, which is an important antioxidant in the body. DMPS can also increase the excretion of heavy metals from the body, which can improve overall health and reduce the risk of heavy metal toxicity.
实验室实验的优点和局限性
DMPS has several advantages for use in laboratory experiments. It is a highly effective chelating agent and reducing agent, making it useful in a wide range of experiments. DMPS is also relatively inexpensive and readily available, making it a popular choice for many researchers. However, DMPS has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several potential future directions for research with DMPS. One area of interest is the development of new chelating agents that are more effective and less toxic than DMPS. Another area of interest is the use of DMPS in the treatment of other types of heavy metal poisoning, such as lead and cadmium. Additionally, research could focus on the use of DMPS in the prevention and treatment of oxidative stress-related diseases.
合成方法
The synthesis of DMPS is a complex process that involves the reaction of hydrazine hydrate with 2,4-dimethylphenethyl chloride. The reaction takes place in the presence of sulfuric acid and produces DMPS as a white crystalline powder. The purity and yield of the product can be improved by recrystallization and purification methods.
科学研究应用
DMPS has been used in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. It is commonly used as a reducing agent in organic synthesis reactions and as a chelating agent in metal ion analysis. DMPS has also been used in the treatment of heavy metal poisoning and as a diagnostic agent for the detection of mercury and other heavy metals in the body.
属性
CAS 编号 |
154-99-4 |
|---|---|
产品名称 |
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1) |
分子式 |
C10H18N2O4S |
分子量 |
262.33 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-8-3-4-10(5-6-12-11)9(2)7-8;1-5(2,3)4/h3-4,7,12H,5-6,11H2,1-2H3;(H2,1,2,3,4) |
InChI 键 |
DKBQPURAHZHGQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
规范 SMILES |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
其他 CAS 编号 |
154-99-4 |
同义词 |
LON-41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

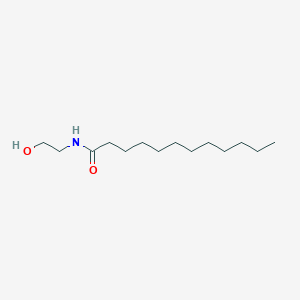
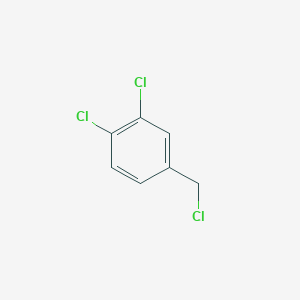
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
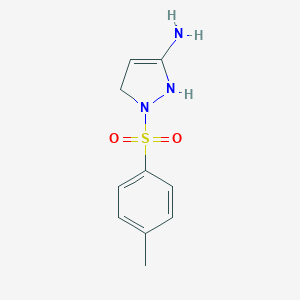
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)


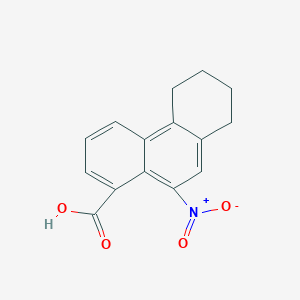
![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
